
1,1',1''-Methanetriyltris(3,4-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, where a central methane carbon is bonded to three 3,4-dimethoxybenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the methylene group from formaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated and acylated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings can engage in π-π stacking interactions, further contributing to its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
- 1,2-Dimethoxybenzene
Uniqueness
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is unique due to its trimeric structure, where three 3,4-dimethoxybenzene units are connected through a central methane carbon. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5450-52-2 |
|---|---|
Fórmula molecular |
C25H28O6 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4-[bis(3,4-dimethoxyphenyl)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C25H28O6/c1-26-19-10-7-16(13-22(19)29-4)25(17-8-11-20(27-2)23(14-17)30-5)18-9-12-21(28-3)24(15-18)31-6/h7-15,25H,1-6H3 |
Clave InChI |
RNQOVAGRSMEMIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


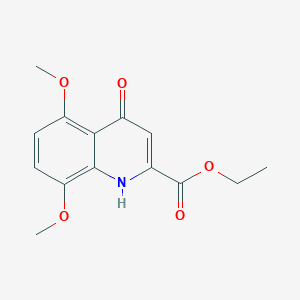
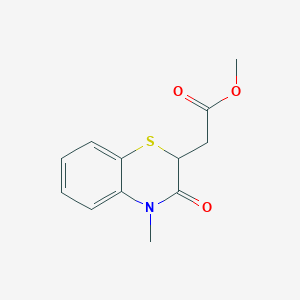



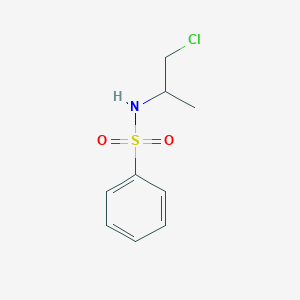



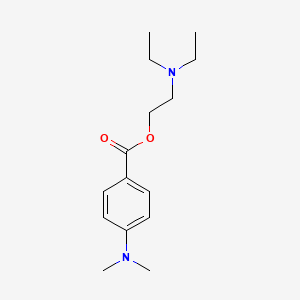
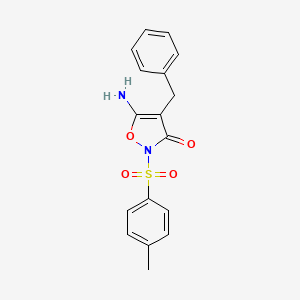

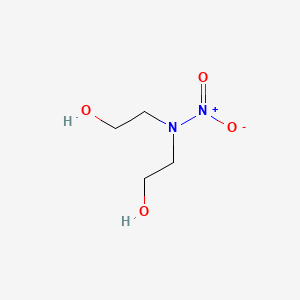
![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
